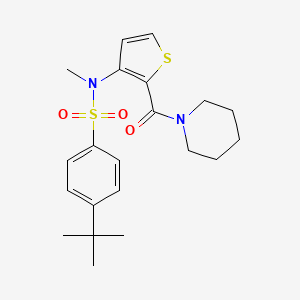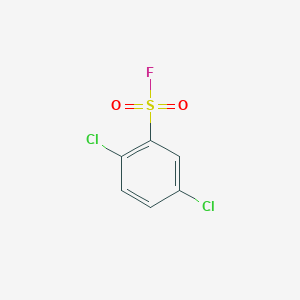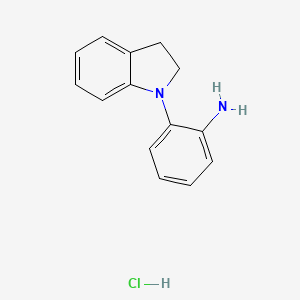
2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a compound used for proteomics research . It has a molecular formula of C14H15ClN2 and a molecular weight of 246.74 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,3-dihydro-1H-indol-1-yl group attached to an aniline group via a two-carbon bridge . The InChI code for this compound is 1S/C14H14N2.ClH/c15-12-6-2-4-8-14 (12)16-10-9-11-5-1-3-7-13 (11)16;/h1-8H,9-10,15H2;1H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 235-240°C . It is stored at room temperature .
Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline and its Metabolites
- Genotoxicity and Carcinogenicity : Aniline hydrochloride has been investigated for its potential to induce tumors in the spleen of Fischer 344 rats. The studies focused on whether aniline itself or its metabolites exhibit genotoxic potential that could explain the occurrence of spleen tumors. The comprehensive review suggests that aniline and its major metabolites (p-aminophenol, p-hydroxyacetanilide) do not induce gene mutations and have little evidence of DNA damaging potential. The carcinogenic effects in the spleen of rats are attributed to chronic high-dose damage of the blood leading to oxidative stress, rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Synthesis and Spectroscopic Properties
- Chemical Synthesis : Research on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines highlights the chemical versatility of aniline derivatives. These studies provide insights into the conformation of the products and their spectroscopic properties, emphasizing the diverse reactions possible with aniline derivatives in the presence of other chemical agents (Issac & Tierney, 1996).
Pharmacokinetics and Roles in Hepatic Protection
- Pharmacokinetics and Hepatic Protection : Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, demonstrate significant protective effects against chronic liver diseases. These compounds regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances. Their pleiotropic mechanism suggests a promising avenue for therapeutic applications in liver protection (Wang et al., 2016).
Chemical Fixation of CO2
- Functionalized Azoles Synthesis : The reaction of aniline derivatives with CO2 to form functionalized azoles represents an attractive methodology for creating value-added chemicals from an abundant and environmentally friendly resource. This process underscores the potential of aniline derivatives in sustainable chemistry and the synthesis of biologically active azole compounds (Vessally et al., 2017).
Indole Synthesis and Biological Activities
- Indole Synthesis : A review on the methods for indole synthesis, including those involving aniline derivatives, highlights the structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids. These compounds exhibit potential antiproliferative effects on various cancers, showcasing the significance of indole and aniline derivatives in medicinal chemistry (Song et al., 2020).
Safety and Hazards
The safety information for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin, eye, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKGAAQJRHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71971-47-6 |
Source


|
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)
![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)
![ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2583011.png)
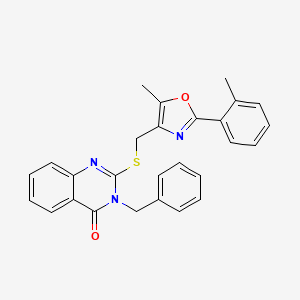

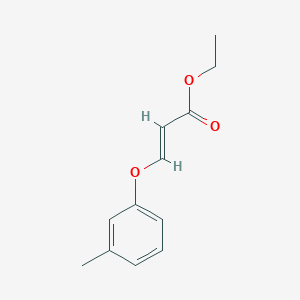
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)

